molecular formula C8H8N2O2 B017194 2-methyl-1H-benzo[d]imidazole-4,7-diol CAS No. 108129-32-4

2-methyl-1H-benzo[d]imidazole-4,7-diol

Cat. No. B017194
CAS RN: 108129-32-4
M. Wt: 164.16 g/mol
InChI Key: NROLWYXCNABYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1H-benzo[d]imidazole-4,7-diol, also known as MBI, is a chemical compound with potential applications in scientific research. It belongs to the class of benzimidazole derivatives and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methyl-1H-benzo[d]imidazole-4,7-diol is not fully understood. However, it has been suggested that 2-methyl-1H-benzo[d]imidazole-4,7-diol exerts its effects by scavenging free radicals and inhibiting the production of reactive oxygen species. 2-methyl-1H-benzo[d]imidazole-4,7-diol has also been shown to modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
2-methyl-1H-benzo[d]imidazole-4,7-diol has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis. 2-methyl-1H-benzo[d]imidazole-4,7-diol has also been shown to improve glucose metabolism and reduce oxidative stress in diabetic animals. In addition, 2-methyl-1H-benzo[d]imidazole-4,7-diol has been reported to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-methyl-1H-benzo[d]imidazole-4,7-diol has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. 2-methyl-1H-benzo[d]imidazole-4,7-diol is also relatively non-toxic and has been used in various in vitro and in vivo experiments. However, 2-methyl-1H-benzo[d]imidazole-4,7-diol has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, 2-methyl-1H-benzo[d]imidazole-4,7-diol has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Future Directions

There are several future directions for the study of 2-methyl-1H-benzo[d]imidazole-4,7-diol. One potential application is in the treatment of cancer. 2-methyl-1H-benzo[d]imidazole-4,7-diol has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its potential as a cancer therapy. Another potential application is in the treatment of neurodegenerative diseases. 2-methyl-1H-benzo[d]imidazole-4,7-diol has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases, and further studies are needed to determine its potential as a therapeutic agent. In addition, further studies are needed to determine the safety and efficacy of 2-methyl-1H-benzo[d]imidazole-4,7-diol in humans.

Synthesis Methods

2-methyl-1H-benzo[d]imidazole-4,7-diol can be synthesized by the reaction of 2-methylbenzimidazole with nitric acid and sodium nitrite. The resulting compound is then reduced with sodium borohydride to obtain 2-methyl-1H-benzo[d]imidazole-4,7-diol. This synthesis method has been reported in various scientific literature.

Scientific Research Applications

2-methyl-1H-benzo[d]imidazole-4,7-diol has been studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties and can be used to protect cells from oxidative stress. 2-methyl-1H-benzo[d]imidazole-4,7-diol has also been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

CAS RN

108129-32-4

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2-methyl-1H-benzimidazole-4,7-diol

InChI

InChI=1S/C8H8N2O2/c1-4-9-7-5(11)2-3-6(12)8(7)10-4/h2-3,11-12H,1H3,(H,9,10)

InChI Key

NROLWYXCNABYFL-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC(=C2N1)O)O

Canonical SMILES

CC1=NC2=C(C=CC(=C2N1)O)O

synonyms

1H-Benzimidazole-4,7-diol,2-methyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.